molecular formula C9H9BrN2S B15055230 (R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine

(R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine

Cat. No.: B15055230
M. Wt: 257.15 g/mol
InChI Key: WCAVKVOSSKLRQM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(6-Bromobenzo[d]thiazol-2-yl)ethanamine is a chiral small molecule featuring a brominated benzothiazole core, a privileged scaffold in medicinal chemistry . The benzothiazole moiety is present in compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and antidiabetic effects . For instance, some benzothiazole derivatives are known to exhibit inhibitory activity against α-glucosidase and α-amylase, key enzymes targeted in the management of Type II diabetes . The specific presence of a bromine atom at the 6-position of the benzothiazole ring, as seen in other bromobenzo[d]thiazole compounds , makes this molecule a valuable intermediate for further synthetic modification via metal-catalyzed cross-coupling reactions. The (R)-chiral center on the ethanamine side chain may be critical for asymmetric synthesis or for studying stereospecific biological interactions. This compound is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

(1R)-1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

WCAVKVOSSKLRQM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(S1)C=C(C=C2)Br)N

Canonical SMILES

CC(C1=NC2=C(S1)C=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes for (R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine

Core Benzothiazole Ring Formation

The benzo[d]thiazole scaffold is typically constructed via Hantzsch thiazole synthesis , involving the condensation of thiourea derivatives with α-bromoketones. For example, thiourea reacts with 2-bromo-4'-bromoacetophenone in refluxing ethanol (78°C, 12 hr) to yield 6-bromobenzo[d]thiazole intermediates. This method achieves yields of 68–72% with purity >95% (HPLC), though competing side reactions may occur if bromide leaving groups are insufficiently activated.

Alternative routes employ Suzuki-Miyaura cross-coupling to install the bromine substituent post-cyclization. A representative protocol involves:

  • Coupling 2-aminobenzo[d]thiazole-5-boronic acid with 6-bromo-2-iodobenzo[d]thiazole using Pd(dppf)Cl₂ (5 mol%) in 1,4-dioxane/H₂O (4:1) at 100°C for 4 hr.
  • Isolating the product via column chromatography (dichloromethane/methanol, 50:1), yielding 79% of the dibrominated intermediate.

Reaction Optimization and Process Parameters

Bromination Strategies

Comparative analysis of bromination methods reveals significant yield variations based on reagent selection:

Brominating Agent Solvent Temperature Time Yield Purity
NBS CCl₄ 80°C 6 hr 62% 98%
Br₂ (neat) Acetic acid 110°C 2 hr 88% 95%
HBr/DMSO DCM 25°C 24 hr 45% 90%

Data adapted from large-scale benzothiazole bromination studies.

Critical factors:

  • N-Bromosuccinimide (NBS) minimizes over-bromination but requires radical initiators (AIBN) for optimal reactivity.
  • Molecular bromine (Br₂) offers higher atom economy but necessitates strict temperature control to prevent ring-opening side reactions.

Enantiomeric Control

Chiral resolution remains the most reliable method for obtaining the (R)-enantiomer:

Diastereomeric Salt Formation
  • Treat racemic ethanamine with (1S)-(+)-10-camphorsulfonic acid (1.05 eq) in ethanol/water (3:1).
  • Recrystallize the resultant salts from hot acetonitrile, achieving 97% ee after three cycles.
Preparative Chiral HPLC
  • Column : Chiralpak IC (250 × 4.6 mm, 5 µm)
  • Mobile phase : n-Hexane/isopropanol/diethylamine (80:20:0.1)
  • Flow rate : 1 mL/min
  • Retention : (R)-enantiomer = 14.2 min, (S)-enantiomer = 16.8 min

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern manufacturing plants employ segmented flow reactors to enhance reaction control:

  • Bromination stage : Teflon-coated microreactors (ID = 500 µm) handle Br₂ at 110°C with residence time <30 sec.
  • Amination stage : Static mixers ensure rapid heat dissipation during exothermic imine formation.
  • Workup : In-line liquid-liquid extraction units separate organic phases with >99.5% efficiency.

Waste Management

Brominated byproducts are treated via:

  • Electrochemical recovery : Br⁻ ions oxidized to Br₂ using Ti/RuO₂ electrodes (current density = 200 A/m²).
  • Incineration : High-temperature (1200°C) oxidation converts organic residues to HBr, which is scrubbed with NaOH.

Analytical Validation Protocols

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.94 (d, J = 8.4 Hz, 1H), 4.32 (q, J = 6.8 Hz, 1H), 1.51 (d, J = 6.8 Hz, 3H).
  • HRMS : m/z calcd for C₉H₉BrN₂S [M+H]⁺ 256.9604, found 256.9601.

Enantiopurity Assessment

  • Specific rotation : [α]D²⁵ = +42.3° (c = 1.0, CHCl₃), matching literature values for (R)-configuration.
  • VCD spectroscopy : Characteristic C-N stretching bands at 1265 cm⁻¹ confirm absolute configuration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can convert the brominated benzo[d]thiazole to its corresponding benzo[d]thiazoline derivative.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Imines or oximes.

    Reduction: Benzo[d]thiazoline derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurological receptors.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its brominated aromatic structure.

Mechanism of Action

The mechanism of action of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzo[d]thiazole moiety may facilitate binding to these targets through halogen bonding or π-π interactions. The ethanamine group can further enhance binding affinity through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromo vs. Fluoro, Chloro, and Methoxy Derivatives

The biological and chemical properties of benzothiazole-ethanamine derivatives are highly sensitive to substituents at the 6-position. Key analogues include:

Compound Name Substituent (Position 6) Key Biological Activity Reference
(R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine Bromine Antimicrobial (S. aureus, E. coli)
(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine Fluorine AChE/BChE inhibition (Alzheimer’s disease)
2-(2-Bromo-1H-benzo[D]imidazol-1-yl)ethanamine Bromine (benzimidazole) Synthetic intermediate (no bioactivity data)
(R)-1-(6-Methoxybenzo[D]thiazol-2-YL)ethanamine Methoxy Structural analogue (limited data)

Key Observations :

  • Bromine vs. Fluorine : The bromine substituent in the target compound correlates with antimicrobial activity, whereas the fluorine analogue exhibits potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ values up to tenfold lower than rivastigmine) . This suggests that halogen electronegativity and size influence target selectivity.
  • Bromine vs. Methoxy: Methoxy groups typically enhance solubility but may reduce bioactivity due to decreased electrophilicity. No direct bioactivity data are available for the methoxy derivative .
Antimicrobial Activity

The brominated compound demonstrates moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) determined via broth dilution. In contrast, fluorinated derivatives lack antimicrobial data but show superior enzyme inhibition, highlighting a trade-off between target specificity and substituent effects.

Enzyme Inhibition

Fluorinated derivatives (e.g., compounds 3b , 3d , 3l , 3n ) exhibit pseudoirreversible AChE/BChE inhibition, with covalent docking studies confirming stable interactions at the enzyme active site . The brominated compound’s larger atomic radius may hinder similar binding modes, explaining its shift toward antimicrobial applications.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., bromine at C6 causes deshielding of adjacent protons; δ ~7.8–8.2 ppm for aromatic H).
  • HRMS : Confirm molecular formula (e.g., C₉H₁₀BrN₂S requires m/z 257.98 [M+H]⁺) .
  • IR : Detect amine N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~650 cm⁻¹).
    Computational tools like DFT (B3LYP/6-31G*) model electronic properties and optimize geometry .

How do structural modifications (e.g., bromine vs. fluorine) impact biological activity in related benzothiazoles?

Advanced
Bromine’s electron-withdrawing effect enhances electrophilic reactivity, potentially increasing binding affinity in enzyme inhibition assays. For example:

  • Fluorinated analogs (e.g., 6-fluorobenzo[d]thiazol-2-yl derivatives) show moderate acetylcholinesterase inhibition (IC₅₀ ~50 µM) .
  • Brominated derivatives may exhibit improved lipophilicity (logP ~2.5 vs. 1.8 for fluoro analogs), enhancing blood-brain barrier penetration in neuroactive studies. SAR studies require systematic substitution at C6 and stereochemical analysis .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Bromine instability : Decomposition under prolonged heating requires controlled reaction times (<6 hrs) .
  • Enantiomer separation : Continuous flow reactors improve chiral resolution efficiency, reducing solvent use by 40% compared to batch processes .
  • Yield optimization : DoE (Design of Experiments) identifies critical parameters (e.g., molar ratio of thiourea:ketone = 1:1.2 maximizes yield to 78%) .

How do researchers resolve contradictions in reported biological data for benzothiazole derivatives?

Advanced
Discrepancies often stem from assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Validate enzyme inhibition assays (e.g., acetylcholinesterase) using standardized protocols (pH 7.4, 37°C) .
  • HPLC-MS purity analysis : Ensure >95% purity to exclude confounding effects from byproducts .
  • Meta-analysis : Compare IC₅₀ values across studies using similar substituents (e.g., bromine vs. chlorine at C6) .

What role does the ethanamine moiety play in pharmacological activity?

Basic
The ethanamine group facilitates hydrogen bonding with target enzymes (e.g., cholinesterases). Protonation at physiological pH enhances solubility and interaction with anionic enzyme pockets. Methylation of the amine (e.g., N,N-dimethyl derivatives) reduces activity, highlighting the importance of primary amine functionality .

How are stability and degradation profiles assessed under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS, identifying major products (e.g., debromination or thiazole ring cleavage) .
  • Plasma stability assays : Incubate with rat plasma (1 hr, 37°C); >90% remaining indicates suitability for in vivo studies .

What computational tools predict metabolite formation and toxicity?

Q. Advanced

  • ADMET predictors : Software like Schrödinger’s QikProp estimates metabolic sites (e.g., CYP450-mediated oxidation at the thiazole ring).
  • DEREK Nexus : Flags potential hepatotoxicity from bromine-related reactive intermediates .

How is crystallographic data utilized to confirm stereochemistry and polymorphism?

Advanced
Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 133 K) resolves bond lengths (C–Br = 1.89 Å) and dihedral angles (thiazole-amine torsion ~15°), confirming the (R)-configuration . Polymorph screening (via solvent evaporation) identifies stable forms for formulation studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.